molecular formula C11H15N B3384814 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 57414-64-9

7,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3384814
CAS RN: 57414-64-9
M. Wt: 161.24 g/mol
InChI Key: SYJAPAYHPAVPTL-UHFFFAOYSA-N
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Description

7,8-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H15N . It is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, including this compound, can be achieved through various methods. One such method involves reduction or oxidation followed by cyclization . Another method involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline core with two methyl groups attached at the 7th and 8th positions .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, the synthesis of 1,2,3,4-tetrahydroquinolines often involves domino reactions, which are sequences of reactions where the product of one reaction becomes the reactant of the next .

Scientific Research Applications

NF-κB Inhibitors

The compound can be used as NF-κB inhibitors, which could be useful in anticancer drug research . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Retinoid Nuclear Modulators

Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases . The compound could potentially be used in the development of these modulators.

Inflammatory Mediators

The compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . Neuroinflammation is a key component in the progression of many neurological and mental diseases.

Antioxidant and Anti-inflammatory Activities

The compound and its derivatives were screened for their in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity . These properties suggest potential applications in the treatment of diseases related to oxidative stress and inflammation.

Future Directions

The synthesis of 1,2,3,4-tetrahydroquinolines, including 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline, is a topic of ongoing research due to their presence in a large number of biologically active compounds . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry.

properties

IUPAC Name

7,8-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h5-6,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJAPAYHPAVPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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